molecular formula C28H40O6 B1251393 Surinone A

Surinone A

Katalognummer: B1251393
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: RTNTXKREQUWGAI-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Surinone A is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.

Q & A

Q. Basic: What is the molecular structure of Surinone A, and how does its stereochemistry influence cytotoxic activity?

Answer: this compound (C₂₈H₄₀O₆) is a cyclohexene derivative with a 15-benzo[1,3]dioxol-5-yl-pentadecanoyl side chain and hydroxyl groups at positions 3 and 5. Its stereochemistry, including the [α]D²⁵ value of −15.8° (CHCl₃), is critical for bioactivity. The planar structure and substituent positioning affect membrane permeability and target binding. For structural validation, researchers should use NMR (¹H/¹³C), MS, and X-ray crystallography, ensuring purity via HPLC .

Q. Basic: What natural sources yield this compound, and what extraction methods optimize its isolation?

Answer: this compound is isolated from Peperomia sui (Piperaceae). Ethanol or methanol maceration followed by column chromatography (silica gel, Sephadex LH-20) is standard. Solvent polarity gradients (hexane:EtOAc → CH₂Cl₂:MeOH) enhance separation efficiency. Purity assessment requires TLC and spectroscopic cross-validation .

Q. Basic: What in vitro assays are recommended to evaluate this compound’s cytotoxicity, and how should controls be designed?

Answer: Use cell lines (e.g., HONE-1, NUGC-3) with MTT or SRB assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). Dose-response curves (10–100 μM) and IC₅₀ calculations via nonlinear regression (GraphPad Prism) are essential. Replicate experiments ≥3 times to ensure statistical power (p<0.05, ANOVA with post-hoc tests) .

Q. Advanced: How can contradictory cytotoxicity data for this compound across studies be resolved?

Answer: Discrepancies may arise from cell line heterogeneity, assay protocols, or compound stability. Standardize culture conditions (passage number, serum concentration), validate this compound stability (HPLC monitoring), and use synchronized cell cycles. Cross-laboratory reproducibility studies and meta-analyses of raw data are recommended .

Q. Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer: Retrosynthetic analysis suggests fragment coupling of the benzo[1,3]dioxole-pentadecanoyl chain with the cyclohexenone core. Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereocontrol. Late-stage hydroxylation (OsO₄-mediated dihydroxylation) preserves regioselectivity. Characterization via 2D NMR (COSY, HMBC) confirms regiochemistry .

Q. Advanced: How can researchers identify this compound’s molecular targets using omics approaches?

Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) for protein interaction mapping. Molecular docking (AutoDock Vina) against apoptosis-related proteins (e.g., Bcl-2, caspase-3) validates hypotheses. CRISPR-Cas9 knockout models confirm target relevance .

Q. Advanced: What pharmacological models are suitable for in vivo validation of this compound’s antitumor efficacy?

Answer: Use xenograft models (e.g., NUGC-3 in nude mice) with biweekly this compound administration (5–20 mg/kg, IP/IV). Monitor tumor volume (caliper) and metastasis (bioluminescence imaging). Include toxicity panels (liver/kidney function tests). Ethical approval (IACUC) and randomization are mandatory .

Q. Methodological: How should researchers address solubility challenges in this compound bioassays?

Answer: Use co-solvents (PEG-400, Cremophor EL) or nanoformulations (liposomes, polymeric micelles). Dynamic light scattering (DLS) assesses particle size, while dialysis validates drug release. Include solubility controls in cytotoxicity assays to distinguish artifactual effects .

Q. Methodological: What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

Answer: Apply false discovery rate (FDR) correction (Benjamini-Hochberg) and Z-score normalization. Use replicate-averaged data and machine learning (random forests) to prioritize hits. Confirm actives via dose-response validation .

Q. Methodological: How to design a literature review framework for this compound’s pharmacological mechanisms?

Answer: Follow PRISMA guidelines for systematic reviews. Use databases (SciFinder, PubMed) with keywords: "this compound," "cytotoxicity," "Peperomia." Exclude non-peer-reviewed sources. Tabulate IC₅₀ values, cell lines, and assay conditions for comparative analysis .

Q. Tables for Quick Reference

Table 1: Key Pharmacological Data for this compound

Cell LineIC₅₀ (μM)Assay TypeReference
HONE-150*SRB
NUGC-350*MTT
*Cell growth inhibition rate at 50 μM.

Table 2: Recommended Analytical Techniques

ParameterTechniquePurpose
PurityHPLC-DADQuantification
Structure¹H/¹³C NMR, HR-ESI-MSElucidation
StereochemistryX-ray, CD SpectroscopyAbsolute configuration

Eigenschaften

Molekularformel

C28H40O6

Molekulargewicht

472.6 g/mol

IUPAC-Name

(4S)-2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2/t24-/m0/s1

InChI-Schlüssel

RTNTXKREQUWGAI-DEOSSOPVSA-N

Isomerische SMILES

C1CC(=O)C(=C([C@H]1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Kanonische SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Synonyme

surinone A

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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